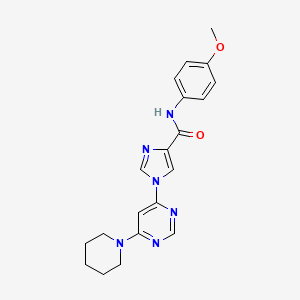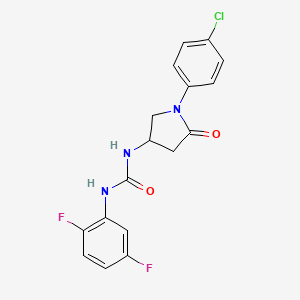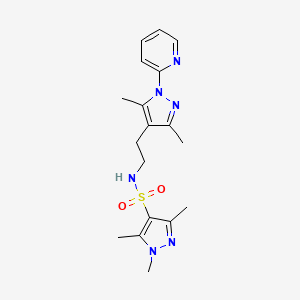
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H24N6O2S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antibacterial and Antimicrobial Properties
Research has shown that derivatives of the compound exhibit notable antibacterial and antimicrobial activities. For example, Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to discover potential antibacterial agents. Several of these compounds demonstrated high antibacterial activity, underscoring their potential in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013). Additionally, Badgujar, More, & Meshram (2018) synthesized sulfonamides from Ampyrone with different benzene sulfonyl chlorides, finding that some derivatives exhibited significant antimicrobial and antioxidant activities (Badgujar, More, & Meshram, 2018).
Antioxidant Activity
The sulfonamide derivatives mentioned above also showed promising free radical scavenging activity, indicating their potential as antioxidants. This aspect of research highlights the compound's utility beyond its antibacterial properties, suggesting broader applications in combating oxidative stress-related conditions.
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been investigated for their inhibitory effects on human carbonic anhydrases, enzymes involved in various biochemical processes. Komshina et al. (2020) developed new sulfonamide derivatives of polynuclear heterocyclic compounds, showing significant potential to inhibit carbonic anhydrase activity. This inhibition is crucial for exploring treatments for conditions like glaucoma, epilepsy, and altitude sickness (Komshina et al., 2020).
Synthesis and Characterization
The synthesis and characterization of compounds containing the pyrazole sulfonamide moiety have been extensively studied to understand their structural and chemical properties better. For instance, the synthesis of sulfonamide derivatives containing structural fragments of pyrazol-1-yl-pyridazine and their potential biological activities have been explored, indicating the methodological advancements in synthesizing these compounds for further biological evaluation.
Application in Multireceptor Profile Design
A study by Canale et al. (2016) focused on the N-alkylation of arylsulfonamide derivatives, aiming to design selective ligands for the 5-HT7 receptor or multifunctional agents for a polypharmacological approach to treating complex diseases. This research underscored the compound's potential in developing treatments for central nervous system disorders, highlighting its versatility in medical research (Canale et al., 2016).
属性
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-12-16(14(3)24(22-12)17-8-6-7-10-19-17)9-11-20-27(25,26)18-13(2)21-23(5)15(18)4/h6-8,10,20H,9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMQPXOLJCDJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

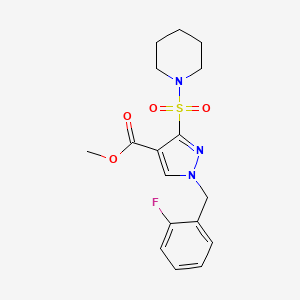
![2-chloro-N-{4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2794759.png)
![4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride](/img/structure/B2794760.png)
![4-[5-(5-chloro-2-thienyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2794763.png)
![Methyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2794765.png)
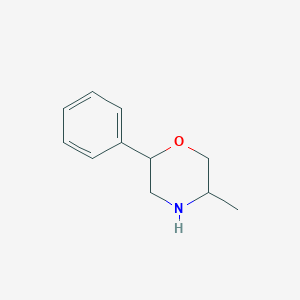
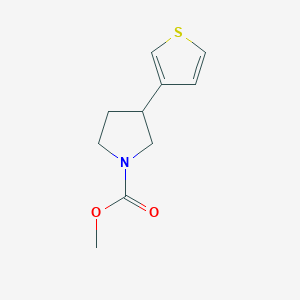
![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794772.png)

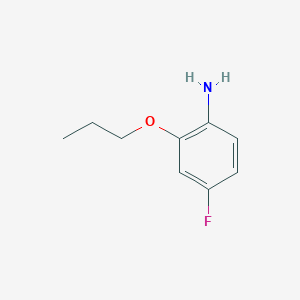
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea](/img/structure/B2794775.png)
